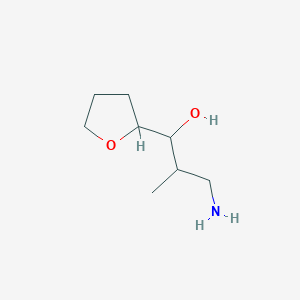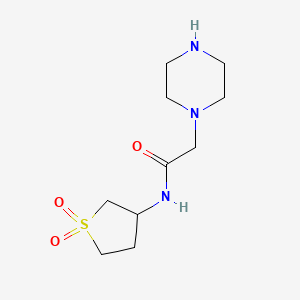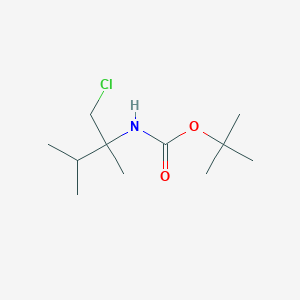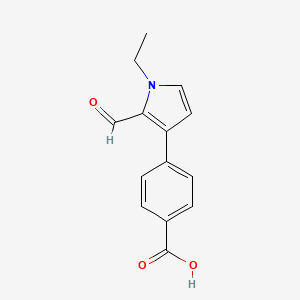
1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol is a chemical compound with the molecular formula C₁₁H₁₉NO It features a piperidine ring substituted with a cyclopropyl group and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropyl carbinol.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using prop-2-en-1-yl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
1-Cyclopropyl-4-(prop-2-en-1-yl)piperidine: Similar structure but lacks the hydroxyl group.
4-(Prop-2-en-1-yl)piperidin-4-ol: Similar structure but lacks the cyclopropyl group.
1-Cyclopropylpiperidin-4-ol: Similar structure but lacks the prop-2-en-1-yl group.
Uniqueness: 1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol is unique due to the presence of both the cyclopropyl and prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-prop-2-enylpiperidin-4-ol |
InChI |
InChI=1S/C11H19NO/c1-2-5-11(13)6-8-12(9-7-11)10-3-4-10/h2,10,13H,1,3-9H2 |
Clave InChI |
SUSNALHMBWEPGW-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCN(CC1)C2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13179246.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)


![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)
![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)


![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)

